4-Chloro-6-methoxyisoquinoline
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Overview
Description
4-Chloro-6-methoxyisoquinoline is a chemical compound with the molecular formula C10H8ClNO. It is a derivative of isoquinoline, featuring a chlorine atom at the 4-position and a methoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methoxyisoquinoline typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Chlorination: The isoquinoline undergoes chlorination to introduce the chlorine atom at the 4-position.
Methoxylation: The chlorinated isoquinoline is then subjected to methoxylation to introduce the methoxy group at the 6-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-methoxyisoquinoline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can reduce the compound to form its corresponding amines.
Substitution: Substitution reactions can replace the chlorine or methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: this compound-1-oxide
Reduction Products: this compound-1-amine
Substitution Products: Various derivatives depending on the substituent introduced.
Scientific Research Applications
4-Chloro-6-methoxyisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-6-methoxyisoquinoline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
4-Chloro-6-methylisoquinoline
4-Hydroxy-6-methoxyisoquinoline
4-Methoxyisoquinoline
4-Chloroisoquinoline
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Properties
Molecular Formula |
C10H8ClNO |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
4-chloro-6-methoxyisoquinoline |
InChI |
InChI=1S/C10H8ClNO/c1-13-8-3-2-7-5-12-6-10(11)9(7)4-8/h2-6H,1H3 |
InChI Key |
PZVCPCITOBDEMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=NC=C2C=C1)Cl |
Origin of Product |
United States |
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